molecular formula C44H84NO7PS B1230968 2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium CAS No. 81844-74-8

2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium

Cat. No.: B1230968
CAS No.: 81844-74-8
M. Wt: 802.2 g/mol
InChI Key: PNQHZHWDHOTUTA-YEUCEMRASA-N
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Description

2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium is a complex organic compound with the molecular formula C44H84NO7PS It is known for its unique structure, which includes multiple functional groups such as phosphinothioyl and trimethylazanium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the phosphinothioyl and trimethylazanium groups. Common reagents used in the synthesis include oleic acid derivatives, phosphorus oxychloride, and trimethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted analogs of the original compound .

Scientific Research Applications

2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a lipid analog in membrane studies.

    Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the development of advanced materials and surfactants.

Mechanism of Action

The mechanism of action of 2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane dynamics and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • Dioleoyl-thion-phosphatidylcholine
  • 1,2-Oleoylthion-sn-glycero-3-phosphocholine
  • 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium

Uniqueness

Compared to similar compounds, 2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to integrate into lipid bilayers and alter membrane properties makes it particularly valuable in biological and medical research .

Properties

CAS No.

81844-74-8

Molecular Formula

C44H84NO7PS

Molecular Weight

802.2 g/mol

IUPAC Name

2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium

InChI

InChI=1S/C44H84NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)49-40-42(41-51-53(48,54)50-39-38-45(3,4)5)52-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21-

InChI Key

PNQHZHWDHOTUTA-YEUCEMRASA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

1,2-oleoylthion-sn-glycero-3-phosphocholine
1,2-oleoylthionphosphatidylcholine
dioleoyl-thion-phosphatidylcholine
DOTPC

Origin of Product

United States

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